3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused tricyclic scaffold with a pyrazole ring adjacent to a quinoline moiety. The structure features two fluorinated aromatic substituents: a 4-fluorophenyl group at position 3 and a 3-fluorobenzyl group at position 3. These substituents enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting G-protein-coupled receptors (GPCRs) or nucleic acid interactions .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-10-8-16(9-11-17)22-20-14-28(13-15-4-3-5-18(25)12-15)21-7-2-1-6-19(21)23(20)27-26-22/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVCOLWVLPREQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as Suzuki-Miyaura coupling, which is known for its efficiency and ability to form carbon-carbon bonds. This method, combined with other steps like Minisci C-H alkylation and oxidation Heck coupling, can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. For instance, in cancer research, it acts as an androgen receptor antagonist, inhibiting the proliferation of cancer cells by blocking the receptor’s activity . The pathways involved include the downregulation of target genes like prostate-specific antigen (PSA) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound lacks methoxy or sulfonyl groups, reducing polarity compared to .
- ELND006’s sulfonyl and cyclopropyl groups confer metabolic stability, a feature absent in the target compound but partially compensated by fluorophenyl groups .
Table 2: Pharmacological Comparisons
Key Observations :
- Fluorinated pyrazoles (e.g., H1–H6 in ) show antifungal activity, but the pyrazoloquinoline core may redirect bioactivity toward nucleic acid targets .
Biological Activity
3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazoloquinoline backbone, which is known for its diverse biological activities.
Antibacterial and Antifungal Properties
Recent studies have evaluated the antibacterial and antifungal activities of various quinoline derivatives, including those similar to this compound. For instance:
- In vitro studies demonstrated that related compounds exhibited significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Fungal assays indicated effectiveness against Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than those of standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of pyrazoloquinoline derivatives has been extensively studied:
- Cell viability assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that compounds structurally similar to this compound can inhibit cell proliferation with IC50 values in the micromolar range (e.g., 1.5 to 15 µM) .
- Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound class have also been investigated:
- In vitro experiments demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Compounds exhibited IC50 values comparable to established anti-inflammatory drugs .
- Quantitative structure-activity relationship (QSAR) analysis identified key structural features that enhance anti-inflammatory activity, suggesting avenues for further optimization .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of quinoline derivatives and evaluated their antimicrobial properties. Among them, compounds similar to this compound showed promising results against both gram-positive and gram-negative bacteria. The most potent derivative had an MIC of 16 µg/mL against E. coli and was effective against fungal strains with MICs ranging from 8 to 32 µg/mL.
Case Study 2: Anticancer Activity in Breast Cancer Cells
In a controlled laboratory setting, a derivative of the pyrazoloquinoline was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
